2-Butanone, 1,1-diphenyl-1-hydroxy-4-piperidino-
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Overview
Description
2-Butanone, 1,1-diphenyl-1-hydroxy-4-piperidino- is a chemical compound with the molecular formula C21H25NO2 and a molecular weight of 323.4287 g/mol It is known for its unique structure, which includes a piperidine ring and two phenyl groups attached to a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 1,1-diphenyl-1-hydroxy-4-piperidino- typically involves the reaction of 1,1-diphenyl-2-propanone with piperidine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization or distillation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Butanone, 1,1-diphenyl-1-hydroxy-4-piperidino- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the piperidine ring under basic conditions.
Major Products Formed
Oxidation: Formation of 1,1-diphenyl-2-butanone.
Reduction: Formation of 1,1-diphenyl-1-hydroxy-2-butanol.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
2-Butanone, 1,1-diphenyl-1-hydroxy-4-piperidino- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butanone, 1,1-diphenyl-1-hydroxy-4-piperidino- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
1-Hydroxy-2-butanone: A simpler analog with a hydroxyl group and a butanone backbone.
4-Hydroxy-4,4-diphenylbutan-2-one: A compound with similar structural features but different functional groups
Uniqueness
2-Butanone, 1,1-diphenyl-1-hydroxy-4-piperidino- is unique due to the presence of both a piperidine ring and two phenyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
24860-77-3 |
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Molecular Formula |
C21H25NO2 |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
1-hydroxy-1,1-diphenyl-4-piperidin-1-ylbutan-2-one |
InChI |
InChI=1S/C21H25NO2/c23-20(14-17-22-15-8-3-9-16-22)21(24,18-10-4-1-5-11-18)19-12-6-2-7-13-19/h1-2,4-7,10-13,24H,3,8-9,14-17H2 |
InChI Key |
NHQUCELQNYNWER-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
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